Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate
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Overview
Description
Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under controlled conditions. The reaction is often catalyzed by a palladium complex, which facilitates the formation of the phosphonate ester bond. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.
Substitution: The aryl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted aryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s phosphonate group can mimic phosphate groups in biological systems, making it useful in studying enzyme mechanisms and as a potential inhibitor of phosphate-processing enzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can form strong bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. The compound may also participate in signaling pathways by mimicking natural phosphate groups, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (phthalimidomethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate is unique due to its specific aryl substitution pattern and the presence of both phosphonate and phosphoroso groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other phosphonate compounds.
Properties
Molecular Formula |
C29H30O5P2 |
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Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-[(2-diphenylphosphorylphenoxy)methyl]benzene |
InChI |
InChI=1S/C29H30O5P2/c1-3-33-36(31,34-4-2)28-21-13-11-15-24(28)23-32-27-20-12-14-22-29(27)35(30,25-16-7-5-8-17-25)26-18-9-6-10-19-26/h5-22H,3-4,23H2,1-2H3 |
InChI Key |
GFOBFWHDNKXLJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
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